molecular formula C15H20FNO3 B6633913 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid

2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid

Cat. No. B6633913
M. Wt: 281.32 g/mol
InChI Key: HISZCYJKIMVQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid, also known as FMAU, is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer treatment. FMAU is a thymidine analog that is selectively taken up by cancer cells and incorporated into their DNA, leading to DNA damage and cell death.

Mechanism of Action

2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid is a thymidine analog that is selectively taken up by cancer cells and incorporated into their DNA. Once incorporated, 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid causes DNA damage and cell death. 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid is preferentially taken up by cancer cells due to their increased expression of the thymidine kinase 1 (TK1) enzyme, which is responsible for the phosphorylation of 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid. The selective uptake of 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid by cancer cells makes it a promising candidate for cancer imaging and therapy.
Biochemical and Physiological Effects
2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid has been shown to have antitumor activity in vitro and in vivo. In addition, 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid has been shown to selectively accumulate in cancer cells, allowing for the visualization of cancer cells using PET imaging. 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid has also been shown to have minimal toxicity in non-cancerous cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid has several advantages for lab experiments, including its selective uptake by cancer cells, its ability to cause DNA damage and cell death, and its minimal toxicity in non-cancerous cells. However, 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid research, including the optimization of the synthesis method to improve yield and purity, the development of new imaging techniques to improve the visualization of cancer cells, and the exploration of 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid as a potential therapy for other diseases beyond cancer. In addition, further studies are needed to fully understand the mechanism of action of 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid and to identify potential off-target effects.

Synthesis Methods

2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the protection of the hydroxyl group on the azepane ring, followed by the addition of the fluoro group to the benzene ring. The protected azepane is then deprotected, and the resulting amine is reacted with the protected benzoic acid to form the final product. The synthesis of 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid has been extensively studied for its potential use in cancer imaging and therapy. 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid is selectively taken up by cancer cells and incorporated into their DNA, allowing for the visualization of cancer cells using PET imaging. 2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c16-14-8-11(5-6-13(14)15(19)20)9-17-7-3-1-2-4-12(17)10-18/h5-6,8,12,18H,1-4,7,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISZCYJKIMVQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)CC2=CC(=C(C=C2)C(=O)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid

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